molecular formula C4H7N3O B2760296 N,5-dimethyl-1,2,4-oxadiazol-3-amine CAS No. 163631-70-7

N,5-dimethyl-1,2,4-oxadiazol-3-amine

Cat. No.: B2760296
CAS No.: 163631-70-7
M. Wt: 113.12
InChI Key: UANQHMWHDXKGJB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1,2,4-oxadiazoles, the core structure of this compound, are known to be incorporated in many experimental, investigational, and marketed drugs . They are being intensively investigated as compounds with valuable pharmacological activity .

Mode of Action

1,2,4-oxadiazoles are known to interact with various biological targets due to their versatile nature . The specific interactions and resulting changes would depend on the particular biological target and the context of the biochemical pathway involved.

Biochemical Pathways

activities . The affected pathways and their downstream effects would be specific to the particular biological target and the disease context.

Result of Action

Compounds with the 1,2,4-oxadiazole core have been shown to exhibit various forms of biological activity .

Action Environment

It’s worth noting that the synthesis of 1,2,4-oxadiazoles can be achieved at room temperature , suggesting that the compound might be stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-1,2,4-oxadiazol-3-amine typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,5-dimethyl-1,2,4-oxadiazol-3-amine include other oxadiazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which can lead to distinct biological activities and properties compared to other oxadiazole derivatives.

Properties

IUPAC Name

N,5-dimethyl-1,2,4-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-3-6-4(5-2)7-8-3/h1-2H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANQHMWHDXKGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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